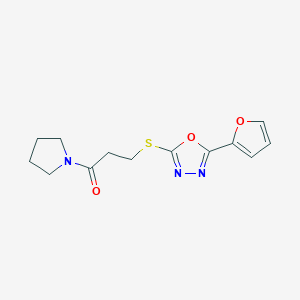![molecular formula C21H22N2O6S2 B285730 3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B285730.png)
3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-bis(1-pyrrolidinylsulfonyl)-6H-benzo[c]chromen-6-one, commonly known as BIPPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIPPO belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
BIPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and material science. In medicinal chemistry, BIPPO has been shown to exhibit potent antitumor activity against various cancer cell lines. In neuropharmacology, BIPPO has been found to have neuroprotective effects and to enhance cognitive function. In material science, BIPPO has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Mécanisme D'action
The exact mechanism of action of BIPPO is not fully understood. However, studies have suggested that BIPPO may exert its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. BIPPO has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BIPPO has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BIPPO can induce cell cycle arrest and apoptosis in cancer cells. BIPPO has also been found to enhance the activity of antioxidant enzymes and to reduce oxidative stress in neuronal cells. In vivo studies have shown that BIPPO can improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BIPPO is its potent biological activity, which makes it a promising candidate for the development of novel therapeutics. BIPPO is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of BIPPO is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of BIPPO.
Orientations Futures
There are several future directions for the research of BIPPO. One area of interest is the development of BIPPO-based materials with unique optical and electronic properties. Another area of interest is the investigation of the potential applications of BIPPO in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of BIPPO and to optimize its pharmacokinetic properties for clinical use.
Méthodes De Synthèse
The synthesis of BIPPO involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with piperidine and para-toluenesulfonyl chloride to form 4-piperidinylsulfonyl-7-hydroxycoumarin. This intermediate is then reacted with 2,6-difluorobenzonitrile in the presence of potassium carbonate and copper(II) trifluoromethanesulfonate to yield BIPPO. The overall yield of this synthesis method is around 30%.
Propriétés
Formule moléculaire |
C21H22N2O6S2 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
3,8-bis(pyrrolidin-1-ylsulfonyl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C21H22N2O6S2/c24-21-19-13-15(30(25,26)22-9-1-2-10-22)5-7-17(19)18-8-6-16(14-20(18)29-21)31(27,28)23-11-3-4-12-23/h5-8,13-14H,1-4,9-12H2 |
Clé InChI |
YGGFVYXOSUFBTN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCC5)OC3=O |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)N5CCCC5)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B285650.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B285652.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-naphthyl)propanamide](/img/structure/B285653.png)
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
![2-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B285656.png)
![1-({[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B285657.png)
![3-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide](/img/structure/B285658.png)
![1-(Azepan-1-yl)-3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B285659.png)
![4-(3-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoyl)morpholine](/img/structure/B285660.png)
![1-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B285661.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B285662.png)
![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(4-phenoxyphenyl)ethanone](/img/structure/B285665.png)
![N-(tert-butyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285667.png)
